molecular formula C21H28N4O2S B2407242 N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide CAS No. 946200-39-1

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B2407242
CAS RN: 946200-39-1
M. Wt: 400.54
InChI Key: FTQIPSSOKYRCOE-UHFFFAOYSA-N
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Description

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, commonly known as MPX or MPX-004, is a small molecule compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various medical conditions. MPX-004 has been shown to possess a unique mechanism of action that makes it a promising candidate for further research.

Scientific Research Applications

Fluorescent Probes for Metal Ions and Amino Acids

One application involves the use of polythiophene-based conjugated polymers, including derivatives that share structural similarities with N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, as fluorescent probes. These polymers exhibit high selectivity and sensitivity toward metal ions like Hg2+ and Cu2+ in aqueous solutions. Their fluorescence can be quenched in the presence of these ions, making them useful for detecting trace amounts of metal ions in environmental and biological samples. Additionally, a system incorporating these polymers has been employed for the label-free detection of amino acids, leveraging the unique interaction between the polymer and specific amino acids to enable fluorescence-based detection (Guo et al., 2014).

Antimicrobial Activity

Compounds structurally related to N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide have been investigated for their antimicrobial properties. Thiazolidinone derivatives, for instance, have shown promising activity against a range of bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Patel, Kumari, & Patel, 2012).

Anticancer Activity and Protein Binding

Another area of application is in the synthesis and characterization of thiophene-2-carboxaldehyde derivatives for their antibacterial, antifungal, and anticancer activities. These compounds have been found to bind effectively to carrier proteins like Human Serum Albumin (HSA), a property that could be leveraged in drug delivery systems to improve the pharmacokinetic profiles of therapeutic agents. The molecular docking studies have provided insights into the potential mechanisms of action and interactions with biological targets (Shareef et al., 2016).

Enhancer Activity at the A1 Adenosine Receptor

Derivatives have also been explored for their role as allosteric enhancers of the A1 adenosine receptor, with modifications to the molecular structure affecting their activity. This research could have implications for the development of novel therapeutic agents targeting the A1 adenosine receptor, potentially useful in treating a variety of conditions such as cardiovascular diseases and neurological disorders (Romagnoli et al., 2012).

properties

IUPAC Name

N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-24-10-12-25(13-11-24)19(18-8-14-28-16-18)15-23-21(27)20(26)22-9-7-17-5-3-2-4-6-17/h2-6,8,14,16,19H,7,9-13,15H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQIPSSOKYRCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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